molecular formula C22H20N2 B8653984 4-[bis-(Phenylmethyl)amino]benzeneacetonitrile

4-[bis-(Phenylmethyl)amino]benzeneacetonitrile

Cat. No.: B8653984
M. Wt: 312.4 g/mol
InChI Key: DBRYVJIHIVSGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[bis-(Phenylmethyl)amino]benzeneacetonitrile is an organic compound with the molecular formula C22H20N2 It is characterized by the presence of a phenylacetonitrile group substituted with a dibenzylamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis-(Phenylmethyl)amino]benzeneacetonitrile typically involves the reaction of 4-bromoacetophenone with dibenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to a nucleophilic substitution reaction with sodium cyanide to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and enhanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[bis-(Phenylmethyl)amino]benzeneacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in DMF or other polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted phenylacetonitrile derivatives.

Scientific Research Applications

4-[bis-(Phenylmethyl)amino]benzeneacetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[bis-(Phenylmethyl)amino]benzeneacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-dimethylamino)phenylacetonitrile
  • 4-(N,N-diethylamino)phenylacetonitrile
  • 4-(N,N-diphenylamino)phenylacetonitrile

Comparison

4-[bis-(Phenylmethyl)amino]benzeneacetonitrile is unique due to the presence of the dibenzylamino group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications .

Properties

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

2-[4-(dibenzylamino)phenyl]acetonitrile

InChI

InChI=1S/C22H20N2/c23-16-15-19-11-13-22(14-12-19)24(17-20-7-3-1-4-8-20)18-21-9-5-2-6-10-21/h1-14H,15,17-18H2

InChI Key

DBRYVJIHIVSGGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-aminophenylacetonitrile (20 g, 151.3 mmol) in dry DMF (150 ml) was treated with potassium carbonate (50.1 g, 363.1 mmol), benzyl bromide (54.4 g, 318 mmol), and potassium iodide (5 g, 0.2 30.3 mmol). The reaction mixture was stirred at room temperature for 12 h. Water (100 ml) was added to the mixture and the organic was extracted with ether (3×200 ml). The combined organic fraction was washed with brine (200 ml), dried over sodium sulfate and concentrated. The crude product was further purified by flash chromatography (SiO2, 20% EtOAc:Hexanes) to give 36.2 g (76%) of the pure product. NMR was consistent with the proposed title structure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50.1 g
Type
reactant
Reaction Step One
Quantity
54.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
76%

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